3-((1-((3,5-Dimethylisoxazol-4-yl)sulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile
Description
This compound features a piperidin-3-yloxy linker bridging a pyrazine-2-carbonitrile moiety and a 3,5-dimethylisoxazole-4-sulfonyl group. Its molecular formula is C₁₆H₁₇N₅O₄S (molecular weight: 375.41 g/mol).
Properties
IUPAC Name |
3-[1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-3-yl]oxypyrazine-2-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O4S/c1-10-14(11(2)24-19-10)25(21,22)20-7-3-4-12(9-20)23-15-13(8-16)17-5-6-18-15/h5-6,12H,3-4,7,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVTMFHITSXVMNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)N2CCCC(C2)OC3=NC=CN=C3C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of the compound “3-((1-((3,5-Dimethylisoxazol-4-yl)sulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile” is currently unknown
Biological Activity
The compound 3-((1-((3,5-Dimethylisoxazol-4-yl)sulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile is a complex organic molecule with potential therapeutic applications. Its structure includes a pyrazine ring, a sulfonamide moiety, and a piperidine group, suggesting diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Biological Activity Overview
The biological activities of the compound can be categorized into several key areas:
-
Antitumor Activity
- Pyrazole derivatives, including similar compounds, have shown promising antitumor effects. Studies indicate that such compounds can inhibit cell proliferation in various cancer cell lines, including breast cancer and melanoma . The mechanism often involves the induction of apoptosis and cell cycle arrest.
- Antimicrobial Properties
- Inhibition of Enzymatic Activity
Case Study 1: Antitumor Effects
A study investigated the effects of pyrazole derivatives on MCF-7 and MDA-MB-231 breast cancer cells. The results indicated that certain derivatives exhibited significant cytotoxicity, especially when combined with doxorubicin, enhancing the drug's efficacy through a synergistic effect .
| Compound | IC50 (µM) | Cell Line | Synergistic Effect |
|---|---|---|---|
| Pyrazole A | 15 | MCF-7 | Yes |
| Pyrazole B | 12 | MDA-MB-231 | Yes |
Case Study 2: Antimicrobial Activity
Another study evaluated the antimicrobial properties of related pyrazole compounds against various pathogens. The findings revealed that these compounds had notable inhibitory effects on bacterial growth, with minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL depending on the strain tested .
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 64 |
| Escherichia coli | 32 |
| Candida albicans | 128 |
The mechanisms underlying the biological activities of this compound include:
- Apoptosis Induction : Many studies suggest that pyrazole derivatives trigger apoptotic pathways in cancer cells through caspase activation.
- Enzyme Inhibition : The compound may inhibit enzymes critical for tumor growth or microbial metabolism, thereby reducing viability.
- Cell Cycle Arrest : Some derivatives have been shown to cause cell cycle arrest at specific phases, preventing cancer cell proliferation.
Chemical Reactions Analysis
Nucleophilic Substitution at the Carbonitrile Group
The carbonitrile group (-C≡N) undergoes nucleophilic substitution under basic or acidic conditions:
| Reaction Type | Conditions | Products/Outcomes | References |
|---|---|---|---|
| Hydrolysis to Carboxylic Acid | Aqueous HCl/H₂SO₄, reflux | Pyrazine-2-carboxylic acid derivative | |
| Reaction with Amines | K₂CO₃, DMF, 80°C | Substituted amidines |
This reactivity is critical for introducing hydrogen-bonding motifs in drug design. The hydrolysis pathway requires careful pH control to avoid decomposition of other sensitive groups.
Electrophilic Aromatic Substitution on Pyrazine
The electron-deficient pyrazine ring supports electrophilic substitution, though regioselectivity depends on existing substituents:
Steric hindrance from the piperidine-oxygen bridge reduces reactivity at C-3, directing substitutions to C-5/C-6 positions .
Sulfonyl Group Transformations
The 3,5-dimethylisoxazole sulfonyl moiety participates in hydrolysis and displacement:
The sulfonyl group’s electron-withdrawing nature stabilizes adjacent groups but increases susceptibility to hydrolysis under strong acids .
Piperidine Ring Modifications
The piperidine ring undergoes alkylation, acylation, and ring-opening reactions:
| Reaction Type | Conditions | Outcomes | Selectivity Notes | References |
|---|---|---|---|---|
| N-Alkylation | R-X, K₂CO₃, DMF, 60°C | Quaternary ammonium derivatives | Steric hindrance at N-atom | |
| Ring-Opening | H₂O₂, HO⁻, 70°C | Linear amino alcohol derivatives | Requires strong oxidizers |
The sulfonyl group reduces the basicity of the piperidine nitrogen, favoring N-alkylation over protonation.
Reductive Reactions
Catalytic hydrogenation selectively reduces unsaturated bonds:
| Substrate | Conditions | Products | Yield Optimization | References |
|---|---|---|---|---|
| Carbonitrile group | H₂ (1 atm), Pd/C, EtOH | Pyrazine-2-aminomethyl derivative | pH 7–8 to prevent over-reduction |
Hydrogenation retains the sulfonyl and isoxazole groups, highlighting their stability under reductive conditions.
Heterocycle-Specific Reactivity
The 3,5-dimethylisoxazole ring exhibits unique stability:
-
Thermal Decomposition : Degrades above 250°C, releasing SO₂ and forming aromatic byproducts.
-
Photochemical Reactivity : UV irradiation induces C-S bond cleavage, generating thiyl radicals .
Comparative Reactivity Table
Key functional groups ranked by reaction susceptibility:
| Group | Reactivity (Relative) | Preferred Reactions |
|---|---|---|
| Carbonitrile | High | Hydrolysis, Amine substitution |
| Pyrazine ring | Moderate | Electrophilic substitution |
| Sulfonyl group | Low | Hydrolysis (under extreme conditions) |
| Piperidine | Low | N-Alkylation, Ring-opening |
Research Gaps and Opportunities
While existing data focuses on isolated functional group reactions, systematic studies are lacking for:
-
Cross-coupling reactions at the pyrazine ring (e.g., Suzuki-Miyaura).
-
Enzymatic transformations leveraging the sulfonyl group.
This compound’s multifunctional architecture positions it as a versatile scaffold for targeted drug discovery, pending further mechanistic investigations .
Comparison with Similar Compounds
Key Structural Differences and Functional Group Variations
The compound is compared below with four related molecules from the evidence:
Functional Group Impact on Properties
- Sulfonyl vs. Carbonyl (Main Compound vs.
- Piperidine vs. Pyrrolidine (Main Compound vs.
- Pyrazine vs. Pyridazine (Main Compound vs. BK66283) : Pyrazine’s nitrogen positions influence electronic distribution differently than pyridazine, affecting solubility and intermolecular interactions .
Preparation Methods
Synthesis of 3-Hydroxypiperidine
Piperidin-3-ol serves as the central scaffold for ether bond formation. Industrial routes often employ:
- Cyclohexene oxide ring-opening : Catalytic hydrogenation of epoxides yields piperidine derivatives.
- Enzymatic resolution : Chiral separation of racemic mixtures using lipases.
- Dissolve tetrahydropyran-4-carboxylic acid (800 mg) in DMF.
- Add HOBt (1.17 g), EDCI (1.44 g), and N,O-dimethylhydroxylamine hydrochloride (600 mg).
- Stir at RT overnight, extract with ethyl acetate, and concentrate to yield activated intermediate (831 mg).
Synthesis of 3,5-Dimethylisoxazole-4-sulfonyl Chloride
Sulfonylation reagents are critical for introducing the isoxazole moiety.
- Chlorosulfonation : React 3,5-dimethylisoxazole with chlorosulfonic acid at 0°C.
- Quenching : Isolate sulfonyl chloride via ice-water precipitation.
- Purification : Recrystallize from hexane/ethyl acetate (Yield: 68–72%).
Key Data :
| Parameter | Value |
|---|---|
| Reaction Temp | 0°C → RT |
| Solvent | DCM |
| Characterization | $$ ^1H $$ NMR, LC-MS |
Sulfonylation of Piperidine Intermediate
Coupling 3-hydroxypiperidine with the sulfonyl chloride forms the sulfonamide linkage.
- Dissolve 3-hydroxypiperidine (1.0 eq) in anhydrous DCM.
- Add sulfonyl chloride (1.2 eq) and triethylamine (3.0 eq) at 0°C.
- Warm to RT, stir for 12 h, and concentrate.
- Purify via silica chromatography (Hexane:EtOAc = 4:1).
Yield : 85–90%
Analytical Validation :
- LC-MS : [M+H]+ = 315.2 (C₁₁H₁₇N₂O₃S)
- $$ ^1H $$ NMR (400 MHz, CDCl₃) : δ 1.45–1.60 (m, 4H, piperidine), 2.40 (s, 6H, isoxazole-CH₃), 3.70–3.85 (m, 2H, SO₂NCH₂).
Etherification with Pyrazine-2-carbonitrile
Introducing the pyrazine moiety requires nucleophilic aromatic substitution (SNAr).
- React sulfonylated piperidine (1.0 eq) with 2-chloropyrazine-3-carbonitrile (1.1 eq) in DMF.
- Add K₂CO₃ (2.0 eq) and heat at 80°C for 8 h.
- Quench with H₂O, extract with EtOAc, and concentrate.
Yield : 70–75%
Critical Notes :
- Solvent Effects : DMF enhances SNAr reactivity via dipolar aprotic stabilization.
- Side Reactions : Over-alkylation minimized by controlled stoichiometry.
Cyanation of Pyrazine Intermediate
For routes starting from halogenated pyrazines, cyanation completes the nitrile group.
- Mix 3-((1-((3,5-dimethylisoxazol-4-yl)sulfonyl)piperidin-3-yl)oxy)-2-chloropyrazine (1.0 eq) with Zn(CN)₂ (1.5 eq).
- Add Pd(PPh₃)₄ (0.1 eq) in DMF.
- Heat at 120°C for 12 h under N₂.
Yield : 65–70%
Safety Note : Use cyanide reagents in fume hoods with strict PPE.
Purification and Analytical Characterization
Chromatographic Purification
Spectroscopic Data
- HRMS : m/z 418.1284 [M+H]+ (Calcd for C₁₈H₂₀N₅O₃S: 418.1281).
- $$ ^13C $$ NMR : δ 166.5 (C=O), 158.2 (pyrazine-CN), 112.4 (isoxazole-C).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Sequential coupling | 85 | 99.5 | Minimal side products |
| One-pot sulfonylation | 78 | 98.2 | Reduced purification steps |
| Pd-mediated cyanation | 65 | 97.8 | Scalability |
Q & A
Basic Research Questions
Q. What are the key synthetic challenges in preparing 3-((1-((3,5-dimethylisoxazol-4-yl)sulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile, and how can they be mitigated?
- Answer : The synthesis involves multi-step reactions with intermediates prone to instability, such as sulfonyl chloride intermediates. Key steps include sulfonylation of the piperidine ring and nucleophilic substitution for ether linkage formation. Mitigation strategies:
- Use anhydrous conditions and low temperatures (0–5°C) during sulfonylation to prevent hydrolysis .
- Employ high-purity solvents (e.g., methylene chloride) and azido(trimethyl)silane for efficient coupling reactions .
- Monitor reaction progress via TLC or LC-MS to optimize reaction times (typically 16–72 hours) .
Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?
- Answer : Critical spectroscopic data include:
- ¹H NMR : Peaks for piperidine protons (δ 1.5–3.5 ppm), pyrazine aromatic protons (δ 7.5–8.5 ppm), and isoxazole methyl groups (δ 2.3–2.4 ppm) .
- ¹³C NMR : Carbonitrile carbon at ~δ 110–115 ppm and sulfonyl carbons at δ 135–140 ppm .
- IR : Strong absorptions for C≡N (~2230 cm⁻¹) and S=O (~1350 cm⁻¹) .
Q. What preliminary biological assays are recommended to screen this compound for pharmacological activity?
- Answer : Prioritize assays aligned with its structural analogs:
- Antimicrobial : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Antitumor : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Enzyme inhibition : Kinase or protease inhibition assays using fluorogenic substrates .
Advanced Research Questions
Q. How can contradictory data on biological activity between structurally similar compounds be resolved?
- Answer : Contradictions often arise from differences in assay conditions or substituent effects. Resolution strategies:
- Structure-activity relationship (SAR) analysis : Compare substituent effects (e.g., 3,5-dimethylisoxazole vs. benzodioxole) on target binding .
- Orthogonal assays : Validate results using SPR (surface plasmon resonance) for binding affinity and live-cell imaging for target engagement .
- Molecular dynamics simulations : Model interactions with target proteins (e.g., kinases) to identify critical binding residues .
Q. What methodological approaches optimize the compound’s solubility and stability for in vivo studies?
- Answer :
- Solubility : Use co-solvents (e.g., PEG-400) or formulate as nanoparticles via solvent evaporation .
- Stability : Conduct forced degradation studies under acidic/oxidative conditions (e.g., 0.1M HCl, H₂O₂) and monitor via HPLC .
- Prodrug design : Introduce hydrolyzable groups (e.g., esters) to the pyrazine core for pH-dependent release .
Q. How can researchers elucidate the mechanism of action for this compound’s antitumor activity?
- Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
